molecular formula C14H13NO3 B2529485 1-Nitro-4-phenethoxybenzene CAS No. 92200-02-7

1-Nitro-4-phenethoxybenzene

Cat. No.: B2529485
CAS No.: 92200-02-7
M. Wt: 243.262
InChI Key: MWXFEBAOPNEXDT-UHFFFAOYSA-N
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Description

1-Nitro-4-phenethoxybenzene is an organic compound with the molecular formula C14H13NO3. It is characterized by a nitro group (-NO2) and a phenethoxy group (-OCH2CH2Ph) attached to a benzene ring.

Preparation Methods

1-Nitro-4-phenethoxybenzene can be synthesized through several methods. One common synthetic route involves the nitration of 4-phenethoxybenzene using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at low temperatures to control the exothermic nature of the nitration process .

Industrial production methods may involve similar nitration reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of industrial synthesis .

Mechanism of Action

The mechanism of action of 1-nitro-4-phenethoxybenzene involves its interaction with molecular targets through its nitro and phenethoxy groups. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenethoxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to specific targets .

Comparison with Similar Compounds

1-Nitro-4-phenethoxybenzene can be compared with other nitroaromatic compounds, such as:

Properties

IUPAC Name

1-nitro-4-(2-phenylethoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c16-15(17)13-6-8-14(9-7-13)18-11-10-12-4-2-1-3-5-12/h1-9H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWXFEBAOPNEXDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCOC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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